molecular formula C5H4BrNO2 B2409572 4-Bromo-1H-pyrrole-3-carboxylic acid CAS No. 1935342-06-5

4-Bromo-1H-pyrrole-3-carboxylic acid

Cat. No.: B2409572
CAS No.: 1935342-06-5
M. Wt: 189.996
InChI Key: WSYRYGLBZIGMFR-UHFFFAOYSA-N
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Description

4-Bromo-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4BrNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-pyrrole-3-carboxylic acid typically involves the bromination of pyrrole derivatives. One common method is the bromination of 1H-pyrrole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, such as carboxylates or other oxidized forms.

    Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Products: Various substituted pyrrole derivatives.

    Oxidation Products: Carboxylates or other oxidized pyrrole derivatives.

    Reduction Products: Alcohols or aldehydes derived from the pyrrole ring.

Scientific Research Applications

4-Bromo-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-Bromo-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    4-Bromo-1H-pyrrole-3-carboxamide: An amide derivative with different chemical properties.

    4-Bromo-1H-pyrazole-3-carboxylic acid: A related heterocyclic compound with a pyrazole ring instead of a pyrrole ring.

Uniqueness: 4-Bromo-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both a bromine atom and a carboxylic acid group provides a versatile platform for further chemical modifications and functionalization.

Properties

IUPAC Name

4-bromo-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-4-2-7-1-3(4)5(8)9/h1-2,7H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYRYGLBZIGMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935342-06-5
Record name 4-bromo-1H-pyrrole-3-carboxylic acid
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